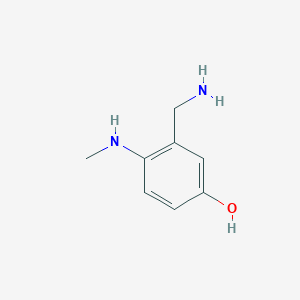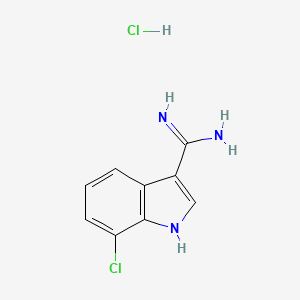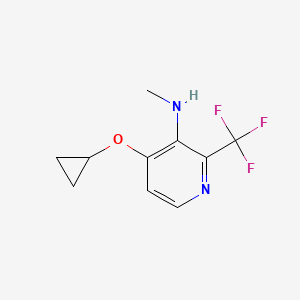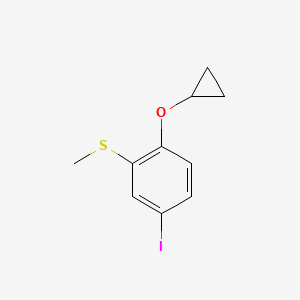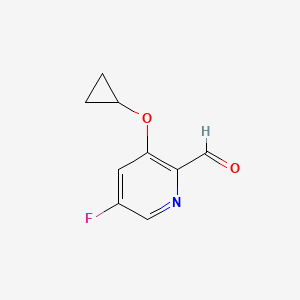
5-Cyclopropoxy-4-formylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-formylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a cyclopropoxy group attached to the nicotinamide ring, along with a formyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-4-formylnicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with ammonia, resulting in the formation of nicotinamide.
Introduction of the Formyl Group: The formyl group can be introduced at the fourth position of the nicotinamide ring through a Vilsmeier-Haack reaction, which involves the reaction of nicotinamide with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Cyclopropoxylation: The cyclopropoxy group can be introduced through the reaction of the formylated nicotinamide with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting nicotinamide-related pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the role of nicotinamide derivatives in biological systems.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-formylnicotinamide is not well-documented. as a nicotinamide derivative, it is likely to interact with enzymes and receptors involved in nicotinamide metabolism. This may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
5-Formylnicotinamide: Lacks the cyclopropoxy group, making it less sterically hindered.
4-Cyclopropoxynicotinamide:
Nicotinamide: The parent compound, which lacks both the formyl and cyclopropoxy groups.
Uniqueness: 5-Cyclopropoxy-4-formylnicotinamide is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel derivatives and for exploring new chemical reactions.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-formylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c11-10(14)7-3-12-4-9(8(7)5-13)15-6-1-2-6/h3-6H,1-2H2,(H2,11,14) |
InChI Key |
GRCHIOVRDXJYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C(=O)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


